molecular formula C5Br2F3N B3031507 3,5-Dibromo-2,4,6-trifluoropyridine CAS No. 41404-68-6

3,5-Dibromo-2,4,6-trifluoropyridine

Cat. No.: B3031507
CAS No.: 41404-68-6
M. Wt: 290.86 g/mol
InChI Key: AEZGFAXIDZYKCA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,5-Dibromo-2,4,6-trifluoropyridine is a halogenated pyridine derivative with the molecular formula C5Br2F3N. This compound is characterized by the presence of bromine and fluorine atoms attached to a pyridine ring, which imparts unique chemical and physical properties. It is commonly used in various chemical synthesis processes due to its reactivity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dibromo-2,4,6-trifluoropyridine typically involves the halogenation of 2,4,6-trifluoropyridine. One common method includes the bromination of 2,4,6-trifluoropyridine using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum bromide. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to control the reactivity and selectivity of the bromination process .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer, which are crucial for maintaining the desired reaction conditions. The use of automated systems for reagent addition and product separation enhances the overall efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions

3,5-Dibromo-2,4,6-trifluoropyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Nucleophilic Substitution: Substituted pyridine derivatives with various functional groups.

    Cross-Coupling Reactions: Biaryl compounds or other complex organic molecules.

    Reduction: 2,4,6-Trifluoropyridine and its derivatives.

Scientific Research Applications

3,5-Dibromo-2,4,6-trifluoropyridine is widely used in scientific research due to its versatility in chemical synthesis. Some of its applications include:

Mechanism of Action

The mechanism of action of 3,5-Dibromo-2,4,6-trifluoropyridine is primarily based on its ability to undergo various chemical transformations. The presence of electron-withdrawing fluorine atoms and electron-donating bromine atoms on the pyridine ring influences its reactivity and interaction with other molecules. These interactions can lead to the formation of new chemical bonds or the modification of existing ones, making it a valuable intermediate in organic synthesis .

Comparison with Similar Compounds

Similar Compounds

  • 3,5-Dichloro-2,4,6-trifluoropyridine
  • 2,4,6-Trifluoropyridine
  • 3,5-Dibromo-2,4,6-trichloropyridine

Uniqueness

3,5-Dibromo-2,4,6-trifluoropyridine is unique due to the combination of bromine and fluorine atoms on the pyridine ring. This combination imparts distinct reactivity and stability compared to other halogenated pyridines. The presence of both bromine and fluorine atoms allows for selective functionalization and diverse chemical transformations, making it a versatile compound in various fields of research .

Properties

IUPAC Name

3,5-dibromo-2,4,6-trifluoropyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5Br2F3N/c6-1-3(8)2(7)5(10)11-4(1)9
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEZGFAXIDZYKCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(C(=NC(=C1Br)F)F)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5Br2F3N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20381227
Record name 3,5-dibromo-2,4,6-trifluoropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20381227
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.86 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41404-68-6
Record name 3,5-Dibromo-2,4,6-trifluoropyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=41404-68-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,5-dibromo-2,4,6-trifluoropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20381227
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,5-Dibromo-2,4,6-trifluoropyridine
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
3,5-Dibromo-2,4,6-trifluoropyridine
Reactant of Route 3
Reactant of Route 3
3,5-Dibromo-2,4,6-trifluoropyridine
Reactant of Route 4
Reactant of Route 4
3,5-Dibromo-2,4,6-trifluoropyridine
Reactant of Route 5
Reactant of Route 5
3,5-Dibromo-2,4,6-trifluoropyridine
Reactant of Route 6
3,5-Dibromo-2,4,6-trifluoropyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.